molecular formula C15H13ClN2O3 B5742362 N-(4-chlorobenzyl)-2-(4-nitrophenyl)acetamide

N-(4-chlorobenzyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5742362
M. Wt: 304.73 g/mol
InChI Key: HLUYZQKTAGKYOY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-nitrophenyl)acetamide: is an organic compound that features both a chlorobenzyl and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting 4-nitrobenzyl chloride with acetamide in the presence of a base such as sodium hydroxide.

    Introduction of the Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the acetamide derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for This compound would likely involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-nitrophenyl)acetamide: can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be .

    Substitution: Depending on the nucleophile, products such as can be formed.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-nitrophenyl)acetamide: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It can serve as a probe to study biochemical pathways and interactions due to its distinct functional groups.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-nitrophenyl)acetamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s functional groups can participate in various interactions, contributing to the material’s overall properties.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-2-(4-nitrophenyl)acetamide: can be compared with similar compounds such as:

    N-(4-chlorobenzyl)-2-(4-aminophenyl)acetamide: This compound has an amine group instead of a nitro group, which can significantly alter its reactivity and applications.

    N-(4-methylbenzyl)-2-(4-nitrophenyl)acetamide:

The uniqueness of This compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-13-5-1-12(2-6-13)10-17-15(19)9-11-3-7-14(8-4-11)18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUYZQKTAGKYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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